2-Ethylhexyl diphenyl phosphite
Overview
Description
2-Ethylhexyl diphenyl phosphite is a chemical compound with the molecular formula C20H27O3P . It is used as a flame retardant, an additive, or a plasticizer for resins . It also functions as an antioxidant and stabilizer in various applications such as PVC, PU, ABS, and PC .
Molecular Structure Analysis
The molecular structure of 2-Ethylhexyl diphenyl phosphite consists of 20 carbon atoms, 27 hydrogen atoms, 3 oxygen atoms, and 1 phosphorus atom . The average mass of the molecule is 346.400 Da, and the monoisotopic mass is 346.169769 Da .Physical And Chemical Properties Analysis
2-Ethylhexyl diphenyl phosphite is a pale yellow liquid that is insoluble in water . The molecular weight of the compound is 346.4 g/mol .Scientific Research Applications
1. Metabolism Studies
2-Ethylhexyl diphenyl phosphate (EHDPHP), related to 2-Ethylhexyl diphenyl phosphite, has been studied for its metabolism in humans using liver microsomes. This research is crucial for understanding the biotransformation of EHDPHP and identifying potential human biomarkers for exposure to this compound, commonly used as a flame retardant and plasticizer (Ballesteros-Gómez et al., 2015).
2. Chemical Reactions with Other Compounds
Studies have shown that 2,5-bis(carbomethoxy)-3,4-diphenylcyclopentadienone reacts with dimethyl phosphite, highlighting the chemical reactivity of similar compounds in the presence of catalysts and providing insights into the formation of specific phosphonates and phosphinates (Arbuzov et al., 1980).
3. Electrolyte Additives in Battery Technology
Research has been conducted on the use of methyl phenyl carbonate and diphenyl carbonate, closely related to 2-Ethylhexyl diphenyl phosphite, as electrolyte additives in high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells. This study is significant for improving the performance and longevity of lithium-ion batteries (Qiu et al., 2016).
4. Development of Inhibitors for Enzymes
Diaryl phosphonate esters, such as diphenyl 1-(S)-prolylpyrrolidine-2(R, S)-phosphonate, have been studied as potent irreversible inhibitors of dipeptidyl peptidase IV. This research is essential for the development of new therapeutic agents targeting specific enzymes (Belyaev et al., 1999).
5. Enhancement of Polymer Properties
Triphenyl phosphite, similar to 2-Ethylhexyl diphenyl phosphite, has been investigated for its role in increasing molecular weight during the melt mixing of PET/PBT blends. This research contributes to the field of polymer chemistry, enhancing the properties of polyester materials (Jacques et al., 1997).
6. Studies on Immune Function Interference
Di(2-ethylhexyl)phthalate, a compound related to 2-Ethylhexyl diphenyl phosphite, has been studied for its interaction with human granulocytes, affecting calcium influx, chemotaxis, and reactive oxygen species production. This research is vital for understanding how certain plasticizers may interfere with immune functions (Palleschi et al., 2009).
7. Catalysis in Chemical Synthesis
Studies have shown the effectiveness of catalysts like titanium alkoxide in hydrophosphonylation reactions involving diphenyl H-phosphonate, underscoring the importance of catalyst selection in organic synthesis (Yao, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylhexyl diphenyl phosphite | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-3-5-12-18(4-2)17-21-24(22-19-13-8-6-9-14-19)23-20-15-10-7-11-16-20/h6-11,13-16,18H,3-5,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZGIJICHCVXFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051752 | |
Record name | 2-Ethylhexyl diphenyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Ethylhexyl diphenyl phosphite | |
CAS RN |
15647-08-2 | |
Record name | Diphenyl(2-ethylhexyl) phosphite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15647-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015647082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphorous acid, 2-ethylhexyl diphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethylhexyl diphenyl phosphite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl diphenyl phosphite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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